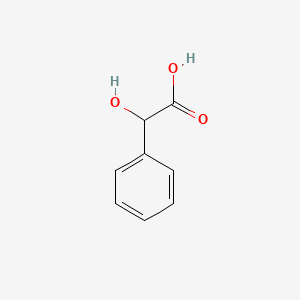

(S)-mandelic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014792 | |

| Record name | D-2-Hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or white powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Mandelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181.0 mg/mL | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17199-29-0, 90-64-2 | |

| Record name | (S)-Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17199-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-2-Hydroxy-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0UMW58G3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 122 °C | |

| Record name | (S)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Mandelic Acid and Its Analogues

Chemosynthetic Approaches

Chemosynthetic routes to mandelic acid involve a variety of reaction mechanisms, often starting from readily available precursors like benzaldehyde (B42025) or styrene (B11656). These methods have been developed to improve efficiency, yield, and reduce the use of hazardous reagents.

Nucleophilic Addition and Substitution Reactions in Mandelic Acid Synthesis

A traditional method for preparing racemic mandelic acid involves the acid-catalyzed hydrolysis of mandelonitrile (B1675950). Mandelonitrile itself is typically synthesized through the reaction of benzaldehyde with hydrogen cyanide, or by reacting benzaldehyde with sodium bisulfite followed by reaction with sodium cyanide. wikipedia.orgchemcess.comorgsyn.org This process involves a nucleophilic addition of cyanide to the carbonyl group of benzaldehyde, followed by hydrolysis of the resulting nitrile to a carboxylic acid. wikipedia.orgchemcess.com

An alternative approach utilizes mandelic acid derivatives as synthetic equivalents of the benzoyl carbanion. This strategy has been applied in the synthesis of nitrobenzophenones, starting with the aromatic nucleophilic substitution of a mandelic acid dioxolanone enolate onto fluoronitrobenzenes. thieme-connect.comthieme-connect.com Subsequent hydrolysis of the acetal (B89532) moiety and oxidative decarboxylation yield the desired products. thieme-connect.comthieme-connect.com

Phase-Transfer Catalysis in Mandelic Acid Production

Phase-transfer catalysis (PTC) offers a method for synthesizing mandelic acid under milder conditions and with improved yields compared to some traditional methods. google.comresearchgate.net In a common PTC approach, benzaldehyde reacts with chloroform (B151607) in a concentrated sodium hydroxide (B78521) solution using a quaternary ammonium (B1175870) salt compound as a catalyst. google.com This process involves direct addition, rearrangement, and hydrolysis steps to produce mandelic acid. google.com While this method can achieve yields exceeding 76%, it may require multiple extractions and generate significant wastewater. google.com

Research has explored the use of ionic liquids as part of composite phase transfer catalysts for mandelic acid synthesis. For instance, a combination of [bmim]PF6 and β-cyclodextrin has been found to be an effective catalyst system. Additionally, the combination of phase transfer catalysis with ultrasonic irradiation has been shown to enhance reaction rates and yields in the synthesis of mandelic acid from benzaldehyde and chloroform, utilizing tetrabutyl ammonium bromide (TBAB) as the PTC catalyst. nih.govasianpubs.org This ultrasonically-promoted method in an ionic liquid achieved an 89.6% yield at 60°C within 2 hours. nih.gov

Oxidation-Chlorination and Hydrolysis Pathways for Mandelic Acid Generation

Mandelic acid can also be synthesized through oxidation-chlorination and hydrolysis pathways, often starting from styrene or acetophenone (B1666503) derivatives. One method involves the reaction of styrene with concentrated hydrochloric acid and hydrogen peroxide, yielding 2,2-dichloroacetophenone (B1214461) and 2-chloroacetophenone (B165298). google.com Further chlorination converts 2-chloroacetophenone to 2,2-dichloroacetophenone, which is then hydrolyzed under alkaline conditions to produce mandelate (B1228975), followed by acidification and recrystallization to obtain mandelic acid. google.com This method utilizes inexpensive styrene as a starting material and is reported to have high yield and selectivity. google.com

Another route involves the alkaline hydrolysis of α,α-dichloroacetophenone, which can be prepared by the chlorination of acetophenone. chemcess.com Dichloroacetophenone undergoes alkaline hydrolysis with sodium hydroxide, followed by acidolysis to yield mandelic acid. chemcess.com A patent-pending method utilizes styrene and trichloroisocyanuric acid (TCCA) in a mixed solvent for a one-step oxidative chlorination to produce 2,2-dichloroacetophenone, which is subsequently hydrolyzed to mandelic acid, avoiding the use of toxic cyanide reagents.

Electrochemical Carboxylation for Green Mandelic Acid Synthesis

Electrochemical carboxylation presents a greener alternative for synthesizing α-hydroxy acids, including mandelic acid, by directly incorporating CO2 into aldehydes or ketones using electrical energy. acs.orgresearchgate.net This approach avoids the use of conventional, often toxic, reagents like cyanides or organometallics. acs.org Studies on the electrochemical carboxylation of benzaldehyde have shown that the presence of CO2 influences the reduction behavior of benzaldehyde. acs.org Bulk electrolysis experiments in various solvents have demonstrated that propylene (B89431) carbonate is an effective "green" solvent, leading to mandelic acid yields of over 55%. acs.org Cost-efficient and stable graphite (B72142) anodes can be used, avoiding the need for sacrificial anodes. acs.org This method has been successfully applied to various aromatic aldehydes and ketones, achieving yields of up to 63%. Mechanistic studies suggest the reaction proceeds via a ketyl radical intermediate formed from the one-electron reduction of benzaldehyde, with the coupling of the ketyl radical with CO2 being the rate-determining step. digitellinc.com The presence of Lewis acidic magnesium cations can enhance the reaction rate and selectivity. digitellinc.com

Biocatalytic and Biotransformation Strategies

Biocatalytic and biotransformation methods offer environmentally friendly and often more selective routes to mandelic acid, particularly for the production of enantiopure forms. tandfonline.comnih.gov

Microbial Biotransformation for Enantiopure Mandelic Acid Production

Microbial biotransformation utilizes enzymes or whole microbial cells to convert substrates into mandelic acid, providing a promising avenue for the production of enantiopure mandelic acid, which is challenging to achieve on an industrial scale through chemical synthesis alone. tandfonline.comnih.gov

One strategy involves the biotransformation of mandelonitrile to (R)-(-)-mandelic acid using enantioselective nitrilases from bacteria such as Burkholderia cenocepacia J2315. acs.org Recombinant Escherichia coli strains expressing this nitrilase have demonstrated high substrate tolerance and can efficiently hydrolyze mandelonitrile to produce (R)-(-)-mandelic acid with high enantiomeric excess. acs.org Fed-batch reactions can be employed to manage substrate inhibition and achieve high product concentrations and enantiopurity. acs.org This enzymatic hydrolysis of racemic mandelonitrile is considered an advanced method for obtaining (R)-(-)-mandelic acid. acs.org

Another biocatalytic approach involves the use of engineered Escherichia coli strains for cyanide-free synthesis of (S)-mandelic acid through multi-step enzymatic cascades. Starting from styrene, a four-step pathway involving enzymes like styrene monooxygenase, epoxide hydrolase, phenylacetaldehyde (B1677652) dehydrogenase, and mandelate dehydrogenase can produce this compound in good yields. Coupling engineered E. coli strains for L-phenylalanine biosynthesis with those expressing mandelate synthesis enzymes allows for the conversion of renewable feedstocks like glucose or glycerol (B35011) into this compound. researchgate.net

Microorganisms capable of enantioselectively degrading racemic mandelic acid can also be used to obtain enantiopure mandelic acid. researchgate.net For example, the bacterium Alcaligenes sp. ECU0401 has been shown to enantioselectively degrade racemic mandelic acid, allowing for the recovery of (R)-(-)-mandelic acid with high enantiomeric excess. researchgate.net

Biocatalytic methods can also involve the oxidation of racemic 1-phenyl-1,2-ethanediol (B126754) to optically active mandelic acid using microbial oxidation. sbq.org.br

Enzymatic Cascade Reactions for Mandelic Acid Synthesis

Enzymatic cascade reactions involve a series of enzymatic steps performed sequentially in a single reaction vessel, allowing for the conversion of starting materials to the final product through multiple catalytic transformations. This approach offers benefits such as increased efficiency, reduced purification steps between intermediates, and the potential to utilize less harsh reaction conditions compared to traditional chemical synthesis.

One notable enzymatic cascade for mandelic acid synthesis involves the use of oxalic acid and benzaldehyde as starting materials. mpg.dechemeurope.com A three-enzyme cascade has been developed that converts these precursors into mandelic acid under mild conditions. mpg.dechemeurope.com This method is highlighted as an environmentally friendly alternative to chemical synthesis, which typically relies on cyanide. mpg.dechemeurope.com

Another strategy involves the synthesis of enantiomerically pure this compound from benzaldehyde and hydrogen cyanide (HCN) using a bienzymatic cascade. researchgate.netresearchgate.net This cascade typically involves an oxynitrilase and a nitrilase. researchgate.netresearchgate.net Similarly, (R)-mandelic acid can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. researchgate.nethep.com.cn An artificial enzyme cascade involving epoxidation, hydrolysis, and double oxidation steps has been developed for the production of (R)-mandelic acid from styrene. researchgate.netresearchgate.nethep.com.cn

Role of Oxalyl-CoA Decarboxylase (OXC) in Biocatalysis

Oxalyl-CoA decarboxylase (OXC) is an enzyme that has shown a newly identified activity relevant to mandelic acid synthesis. mpg.dechemeurope.com While naturally involved in degrading calcium oxalate, OXC has been found to catalyze the formation of a new carbon-carbon bond. mpg.dechemeurope.com This enzyme produces a highly active form of formic acid, which can then condense with an aldehyde. mpg.dechemeurope.com By improving OXC through mutations and combining it with other enzymes, a multi-step cascade can be created for the synthesis of mandelic acid from oxalic acid and benzaldehyde. mpg.dechemeurope.com This highlights the potential of exploring the catalytic capabilities of enzymes beyond their known natural functions for developing novel biocatalytic routes. mpg.dechemeurope.com OXC's ability to generate a reactive carbanion/enamine intermediate from thiamine (B1217682) diphosphate (B83284) (ThDP) allows for C-C bond formation with electrophilic carbonyl centers, such as benzaldehyde, leading to the formation of mandelyl-CoA. uni-marburg.de In conjunction with oxalyl-CoA synthetase and a thioesterase, this enables the one-pot synthesis of aromatic alpha-hydroxy acids with high enantiomeric excess. uni-marburg.de

Integration of Oxynitrilases and Arylacetonitrilases in Production Systems

Oxynitrilases (hydroxynitrile lyases) and arylacetonitrilases are key enzymes in the biocatalytic production of mandelic acid, particularly for achieving enantioselectivity. Oxynitrilases catalyze the addition of HCN to aldehydes to form cyanohydrins, such as mandelonitrile from benzaldehyde. nih.govebi.ac.uk Arylacetonitrilases then hydrolyze these nitriles to the corresponding carboxylic acids. researchgate.netresearchgate.netresearchgate.net

Interactive Table 1: Examples of Enzymatic Cascades for Mandelic Acid Synthesis

| Starting Materials | Enzymes Involved | Product | Enantiomeric Excess (ee) | Reference |

| Oxalic acid, Benzaldehyde | Three-enzyme cascade (including modified OXC) | Mandelic acid | Not specified | mpg.dechemeurope.com |

| Benzaldehyde, HCN | (S)-selective oxynitrilase, Nitrilase | This compound | Up to 98% | researchgate.netresearchgate.net |

| Benzaldehyde, Cyanide | (R)-specific oxynitrilase, Arylacetonitrilase | (R)-Mandelic acid | > 95% | nih.gov |

| Styrene | Epoxidation, Hydrolysis, Double oxidation cascade | (R)-Mandelic acid | > 99% | researchgate.netresearchgate.nethep.com.cn |

| L-Phenylalanine | Deamination, Decarboxylation cascade | (R)-Mandelic acid | > 99% | researchgate.netresearchgate.nethep.com.cn |

| Glycerol or Glucose | L-phenylalanine biosynthesis pathway, 6-step cascade | This compound | Not specified | x-mol.net |

| Glycerol or Glucose | L-phenylalanine biosynthesis pathway, 5-enzyme cascade | (R)-Mandelic acid | Not specified | researchgate.nethep.com.cn |

Microorganism-Mediated Production and Metabolic Engineering Approaches

Microorganism-mediated production offers a sustainable route for mandelic acid synthesis, often utilizing fermentation processes. nih.govmpg.demdpi.com Metabolic engineering plays a crucial role in optimizing microbial strains to enhance mandelic acid production by modifying existing metabolic pathways or introducing new ones. researchgate.netmdpi.com

Escherichia coli and Saccharomyces cerevisiae have been engineered for the de novo biosynthesis of mandelic acid. mdpi.comnih.gov Strategies include integrating enzyme screening, metabolic flux optimization, and pathway regulation. mdpi.comscilit.com For example, engineering E. coli has involved enhancing the shikimate pathway to increase the supply of precursors like erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP). mdpi.comscilit.com CRISPR interference (CRISPRi) has been employed to repress competing pathways and redirect metabolic flux towards mandelic acid production. mdpi.comscilit.com

The biosynthesis pathway for mandelic acid has been successfully established in E. coli by introducing the hmaS gene from Amycolatopsis orientalis, which encodes hydroxymandelate synthase (HMAS). nih.gov Overexpression of hmaS has been a strategy to improve production, although the activity of HMAS can be a limiting factor. nih.gov

Metabolic engineering efforts have led to significant improvements in mandelic acid titers. Engineered E. coli strains have achieved high titers in high-cell-density cultivation. mdpi.comscilit.com For instance, a titer of 9.58 g/L has been reported for microbial production from glucose using an engineered E. coli strain. researchgate.netmdpi.comscilit.com Saccharomyces cerevisiae has also been explored, with metabolic flux optimization leading to increased production compared to initial strains. mdpi.com

Microbial biotransformation of substrates like mandelonitrile using enzymes such as nitrilase, nitrile hydratase, and amidase is another approach for producing optically pure mandelic acid. tandfonline.comnih.govresearchgate.net Wild-type and recombinant microbial strains are used for this purpose. tandfonline.comnih.gov

Interactive Table 2: Examples of Microorganism-Mediated Mandelic Acid Production

| Microorganism | Substrate | Engineering Strategies | Product | Titer | Reference |

| Escherichia coli | Glucose | Enzyme screening, Metabolic flux optimization, Pathway regulation (e.g., CRISPRi) | Mandelic acid | 9.58 g/L | researchgate.netmdpi.comscilit.com |

| Escherichia coli | Glycerol/Glucose | L-phenylalanine biosynthesis pathway engineering, 6-step enzyme cascade integration | This compound | 10 g/L (Glycerol), 8 g/L (Glucose) | x-mol.net |

| Escherichia coli | Glycerol/Glucose | L-phenylalanine biosynthesis pathway engineering, 5-enzyme cascade integration | (R)-Mandelic acid | 760 mg/L (Glycerol), 455 mg/L (Glucose) | researchgate.nethep.com.cn |

| Escherichia coli | Phenylpyruvate | Overexpression of hmaS | This compound | Enhanced yield (with limitations) | nih.gov |

| Saccharomyces cerevisiae | Glucose | Heterologous expression of HMAS, Shikimate pathway enhancement, Metabolic flux optimization | Mandelic acid | 236 mg/L | mdpi.com |

| Escherichia coli | Mandelonitrile | Expression of nitrilase activity | (R)-Mandelic acid | 110.7 g (in 2L scale) | fao.org |

Substrate Tolerance and Bioconversion Efficiency in Biotechnological Processes

Strategies to improve substrate tolerance and bioconversion efficiency include optimizing reaction conditions, employing different biocatalyst forms (e.g., whole cells, immobilized enzymes), and engineering the enzymes or microorganisms. fao.orgnih.gov For example, the enantioselective hydrolysis of mandelonitrile by recombinant E. coli expressing nitrilase activity can be severely inhibited by high substrate concentrations. fao.org Using a toluene-water biphasic system was found to significantly enhance substrate tolerance and productivity in this specific reaction. fao.org Optimization of parameters such as phase volume ratio, buffer pH, and reaction temperature in biphasic systems has been shown to affect both the yield and enantiopurity of the product. fao.org

Recycling and reuse of Escherichia coli cells, unreacted substrate, and organic solvent have been explored to enhance the productivity of this compound through repeated batches. x-mol.net This approach can lead to higher product concentrations over multiple cycles. x-mol.net

Enzyme engineering efforts have also focused on modifying substrate specificity and improving catalytic activity to adapt enzymes for different applications and enhance bioconversion efficiency. nih.gov For instance, directed evolution of nitrilase has been performed to improve its catalytic potential for stereoselective nitrile hydrolysis. nih.gov

Data Table 3: Impact of Biphasic System on Substrate Tolerance and Productivity in (R)-Mandelic Acid Production

| System | Substrate Tolerance | Average Productivity | Reference |

| Aqueous system | < 300 mM | 179.6 g/L/d | fao.org |

| Toluene-water biphasic | Up to 500 mM | 352.6 g/L/d | fao.org |

Structural Elucidation and Computational Chemistry of Mandelic Acid

Theoretical Frameworks and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the intricacies of mandelic acid's structure and reactivity.

Density Functional Theory (DFT) Applications in Mandelic Acid Studies

Density Functional Theory (DFT) has been widely applied to investigate the properties of mandelic acid and its derivatives. mdpi.comnih.gov A common method used in these studies is the B3LYP functional combined with the 6-311++G(d,p) basis set. mdpi.comnih.govsemanticscholar.org This approach has proven effective for calculating a range of properties, including molecular structure, electronic charge distribution, thermodynamic parameters, and theoretical spectroscopic frequencies (IR and NMR). mdpi.comsemanticscholar.org

DFT calculations have been instrumental in understanding the speciation of metal complexes with mandelic acid, such as those with the uranyl ion (UO₂²⁺), by scrutinizing the stability and formation pathways of different complex species. nih.govamericanelements.com Furthermore, DFT has been used to explore the potential energy surface for the gas-phase molecular elimination of mandelic acid derivatives, helping to elucidate reaction mechanisms. acs.org The theory also aids in understanding enantiodiscrimination by calculating binding energies and analyzing the formation and stability of different chiral complexes, which supports experimental NMR results. rsc.org The influence of forming alkali metal salts on the π-electron system of mandelic acid has also been assessed using DFT calculations. semanticscholar.org

Molecular Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is geometry optimization, which seeks to find the lowest energy conformation of a molecule. slideshare.netacs.org For mandelic acid, DFT calculations are used to optimize the molecular structure, providing a stable conformer for further analysis. mdpi.com The B3LYP/6-311++G(d,p) level of theory is frequently employed for this optimization process. semanticscholar.org

Conformational analysis reveals that the stability of mandelic acid can be significantly dependent on the solvent's dielectric constant. researchgate.net Studies have identified non-planar forms with a cisoid α-hydroxy moiety relative to the carboxyl group as the lowest energy structures. researchgate.net The process of geometry optimization can be computationally intensive, especially when exploring numerous conformers. acs.org However, it is a critical task for accurately predicting molecular properties. acs.org The optimized geometric parameters, such as bond lengths and angles, derived from these calculations are often compared with experimental data from techniques like X-ray diffraction to validate the theoretical model. researchgate.net

The provided interactive table showcases optimized geometric parameters for a mandelic acid conformer calculated using DFT.

Optimized Geometric Parameters of Mandelic Acid

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.51 Å |

| Bond Length | C1-O3 | 1.21 Å |

| Bond Length | C1-O4 | 1.36 Å |

| Bond Length | O4-H5 | 0.98 Å |

| Bond Angle | O3-C1-C2 | 126.0° |

| Bond Angle | O4-C1-C2 | 111.0° |

| Dihedral Angle | O3-C1-O4-H5 | 0.0° |

Note: Data is illustrative based on typical computational outputs for similar molecules and may not represent a specific published study on mandelic acid. uni-muenchen.de

Electronic Structure Analysis (HOMO/LUMO Energies, NBO Charge Distribution)

The electronic properties of mandelic acid are primarily understood through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. mdpi.com A larger energy gap suggests lower reactivity and higher stability. mdpi.com

Natural Bond Orbital (NBO) analysis is another crucial technique used to study the distribution of electron charge on individual atoms within the mandelic acid molecule. mdpi.comsemanticscholar.org This analysis provides insights into intramolecular interactions, charge transfer, and the nature of chemical bonds. For instance, NBO calculations have been used to quantify the electron charge distribution in mandelic acid and its alkali metal salts, revealing how salt formation alters the electronic structure of the aromatic ring. semanticscholar.orgresearchgate.net Molecular electrostatic potential (MEP) maps, derived from these calculations, visually represent the electron density and can predict sites susceptible to nucleophilic or electrophilic attack. mdpi.com

The following table presents key electronic parameters for mandelic acid calculated at the B3LYP/6-311++G(d,p) level of theory in a vacuum. mdpi.com

Calculated Electronic Parameters of Mandelic Acid

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.99 |

| LUMO Energy | -0.54 |

| Energy Gap (ΔE) | 6.45 |

| Ionization Potential | 6.99 |

| Electron Affinity | 0.54 |

| Electronegativity (χ) | 3.76 |

| Chemical Hardness (η) | 3.22 |

| Chemical Softness (S) | 0.15 |

Source: Adapted from MDPI, Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. mdpi.com

Thermodynamic Parameter Derivations and Enthalpy Calculations

Computational methods allow for the derivation of various thermodynamic parameters that describe the energetic properties of mandelic acid. These calculations are typically performed for a standard temperature and pressure (e.g., 298.15 K and 1.0 atm). mdpi.com Important calculated parameters include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). mdpi.comnih.gov

These parameters are crucial for understanding reaction mechanisms and antioxidant activity. For example, a lower BDE value indicates a greater ease of hydrogen atom donation, a key step in many antioxidant processes. mdpi.com Enthalpy of activation (ΔH), entropy of activation (ΔS*), and Gibbs free energy of activation (ΔG) can also be calculated from kinetic studies at different temperatures to further elucidate reaction pathways. iosrjournals.org The dissolution process of mandelic acid in various solvents has also been characterized thermodynamically, with calculations of Gibbs energy, entropy, and enthalpy confirming that the process is typically endothermic and entropy-driven. researchgate.net

The table below summarizes key thermodynamic parameters calculated for the oxidation of mandelic acid under specific experimental conditions.

Thermodynamic Parameters for Mandelic Acid Oxidation

| Parameter | Value | Units |

|---|---|---|

| Energy of Activation (Ea) | 52.65 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH) | 50.22 | kJ mol⁻¹ |

| Entropy of Activation (ΔS*) | -99.56 | J K⁻¹ mol⁻¹ |

| Free Energy of Activation (ΔG) | 79.40 | kJ mol⁻¹ |

Source: Data from the oxidation reaction of mandelic acid with Bi(V) in a phosphoric acid medium at 293K.

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are employed to study the collective behavior of mandelic acid molecules, particularly in the context of crystallization.

Lattice Boltzmann Simulations for Crystal Growth Dynamics

The production of enantiomerically pure mandelic acid often relies on crystallization from a solution. global-sci.comarxiv.org Understanding and controlling this process is vital for the pharmaceutical industry. global-sci.comarxiv.org Lattice Boltzmann (LB) simulations have emerged as a powerful numerical tool to model the crystallization dynamics of mandelic acid. global-sci.comovgu.de

This approach, often combined with phase-field models, can simulate the evolution of the solid-liquid interface and the influence of hydrodynamic effects on the habits of growing crystals. global-sci.comovgu.de Researchers use in-house solvers like ALBORZ to carry out these simulations. global-sci.com By validating the numerical solver against experimental data, parametric studies can be performed to investigate how factors such as supersaturation, initial seed size, and forced convection impact the crystal growth rate and habit. global-sci.comarxiv.orgglobal-sci.com These simulations can also account for thermal effects, such as molar heat generation at the crystal interface, and their impact on the temperature field within the growth cell. arxiv.org Ultimately, the insights gained from these simulations can lead to proposed modifications in reactor geometry to achieve more symmetrical and efficient crystal growth. global-sci.comarxiv.org

Impact of Supersaturation and Seed Size on Crystallization Kinetics

The kinetics of mandelic acid crystallization are profoundly influenced by the levels of supersaturation and the size of the initial seed crystals. arxiv.orgglobal-sci.com Supersaturation serves as the thermodynamic driving force for crystallization, while seed crystals provide the necessary surface for controlled crystal growth. arxiv.orgethz.ch

The metastable zone width (MSZW) is a critical parameter in understanding the nucleation behavior of mandelic acid. ucc.edu.ghacs.org It represents the range of supersaturation where spontaneous crystal formation is unlikely, and growth primarily occurs on existing seeds. acs.org Research has shown that the width of this zone is directly affected by process parameters. For instance, increasing the cooling rate of a mandelic acid solution leads to a narrower MSZW, as higher supersaturation is generated more rapidly, increasing the likelihood of primary nucleation. acs.org Conversely, a wider MSZW, favorable for controlled crystallization, is observed at lower cooling rates. acs.org

Studies measuring the MSZW of mandelic acid in an aqueous solution demonstrated this relationship clearly. As the cooling rate was increased, the maximum allowable temperature difference before nucleation (the MSZW) also increased, but the tendency for uncontrolled nucleation became higher. acs.org

Table 1: Effect of Cooling Rate on the Metastable Zone Width (MSZW) of Mandelic Acid in Water

| Saturation Temperature (°C) | Cooling Rate (°C/h) | MSZW (°C) |

| 30 | 2 | > 5 |

| 30 | 5 | > 5 |

| 30 | 10 | > 5 |

Data adapted from a study on the preferential crystallization of mandelic acid, indicating a consistently wide MSZW favorable for process control under these conditions. acs.org

The size of the seed crystals is another determinant factor. Numerical simulations and experimental studies on (S)-mandelic acid have shown that both supersaturation and seed size significantly affect the crystal growth rate. arxiv.orgglobal-sci.com The introduction of seed crystals bypasses the stochastic nature of primary nucleation, allowing for more predictable and uniform crystal growth. ethz.ch Parametric studies have confirmed that the growth rate can be precisely manipulated by adjusting the initial seed size and the level of supersaturation. arxiv.orgglobal-sci.comuni-halle.de Smaller seeds, offering a larger surface area per unit mass, can lead to a more uniform final crystal size distribution, assuming supersaturation is well-controlled to prevent secondary nucleation.

Forced Convection Effects on Crystal Habits

Forced convection, typically induced by mechanical stirring, has a significant impact on the resulting crystal habit of mandelic acid. arxiv.orgdiva-portal.org The crystal habit, or external morphology, is dictated by the relative growth rates of its different crystallographic faces. mdpi.com Forced convection alters these rates by modifying the mass transfer of solute molecules from the bulk solution to the crystal surface. uni-halle.demdpi.com

The primary mechanism is the reduction of the diffusion boundary layer that surrounds a growing crystal. mdpi.com In a less agitated solution, this layer can become depleted of solute, slowing the growth of the crystal faces. By increasing the stirring rate, forced convection thins this layer, enhancing the supply of mandelic acid to the crystal surfaces and increasing growth rates. uni-halle.de

However, this effect is not uniform across all faces, leading to changes in the crystal's shape. uni-halle.de Studies involving numerical simulations have investigated the interaction between forced convection and the growth of a single this compound crystal. global-sci.comuni-halle.de These models, validated by experimental data, show that fluid flow can cause non-symmetrical growth. uni-halle.de For instance, faces oriented towards the incoming flow of solute-rich solution may grow faster than those on the leeward side. uni-halle.de

Experimental and computational studies have shown that varying the stirring rate (and thus the Reynolds number, a measure of flow turbulence) alters the crystal's aspect ratio over time. researchgate.net At low convection or in the absence of stirring, diffusion limitations may favor growth in one direction, leading to more needle-like or elongated crystals. As forced convection is increased, the more uniform solute distribution can promote more symmetrical, equant, or block-like crystal habits. mdpi.com However, excessively high stirring rates can also lead to crystal fragmentation and increased secondary nucleation, which affects the final crystal size and shape. diva-portal.orgmdpi.com

Table 2: Influence of Forced Convection (Reynolds Number) on this compound Crystal Aspect Ratio

| Time (hours) | Aspect Ratio at Re = 8.6 | Aspect Ratio at Re = 17.2 |

| 0 | ~0.68 | ~0.68 |

| 4 | ~0.72 | ~0.74 |

| 8 | ~0.75 | ~0.79 |

| 12 | ~0.78 | ~0.83 |

| 16 | ~0.80 | ~0.86 |

Data adapted from numerical simulations showing the evolution of the crystal aspect ratio over time under different forced convection conditions (represented by Reynolds number, Re). A higher Reynolds number corresponds to stronger convection, leading to a more pronounced change in aspect ratio. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations of mandelic acid and its derivatives. These techniques are particularly useful for identifying characteristic stretching and bending modes associated with the carboxylic acid, hydroxyl, and aromatic ring moieties.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Mandelic Acid and Derivatives

FT-IR spectroscopy is widely used to study the vibrational modes of mandelic acid. The spectra exhibit characteristic bands corresponding to the functional groups present. For mandelic acid, the carbonyl stretching vibration (νC=O) typically appears around 1716 cm⁻¹. mdpi.com This band's position can shift in derivatives due to substituent effects. For instance, in 3-hydroxymandelic acid, the νC=O band is observed at a similar position (1715 cm⁻¹), while in 3,4-dihydroxymandelic acid, it is shifted to a lower wavenumber (1708 cm⁻¹). mdpi.com In 4-hydroxy-3-methoxymandelic acid, the νC=O band is shifted to a higher wavenumber (1743 cm⁻¹). mdpi.com

Bands originating from the vibrations of the carboxyl and hydroxyl groups, as well as the aromatic ring, are also present in the FT-IR spectra of mandelic acid and its alkali metal salts. mdpi.comnih.gov The formation of alkali metal salts can lead to characteristic changes in the ligand spectrum. nih.gov For example, in multicomponent crystals of trimethoprim-mandelic acid, a shift in the wavenumber of the NH group from 3468.01 to 3350 cm⁻¹ and a shift in the OH stretch from 3103.46 cm⁻¹ to 3138.18 cm⁻¹ with a wider band have been observed, indicating salt formation. innovareacademics.in

Studies on poly(mandelic acid) derivatives synthesized under different conditions have also utilized FT-IR spectroscopy for characterization. nih.govacs.org For polymers prepared with concentrated sulfuric acid, the complete absence of C=O functionality was indicated by FT-IR, suggesting a different structure compared to polymers prepared under milder conditions. nih.govacs.org Attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been employed for in situ monitoring during the crystallization of racemic mandelic acid, allowing for the measurement of dissolved mandelic acid concentration. researchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active. In the Raman spectra of mandelic acid, bands derived from the stretching bonds of the aromatic rings (νCC) can appear, for instance, at 1588 cm⁻¹. mdpi.com This band is also observed in 3,4-dihydroxymandelic acid at 1605 cm⁻¹. mdpi.com

The band originating from the stretching vibrations of the carbonyl group in mandelic acid is observed in the Raman spectra at 1719 cm⁻¹, and at 1716 cm⁻¹ in 4-hydroxy-3-methoxymandelic acid. mdpi.com In the IR and Raman spectra of mandelic acid derivatives, bands derived from hydroxyl and methoxy (B1213986) groups are also present. mdpi.com For example, in 3,4-dihydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid, the stretching vibrations of aromatic hydroxyl groups appear at 3420 cm⁻¹ and 3402 cm⁻¹, respectively, in the IR spectra. mdpi.com The stretching bands of the methoxy group in 4-hydroxy-3-methoxymandelic acid appear at 954 cm⁻¹ in the IR spectra and 953 cm⁻¹ in the Raman spectra. mdpi.com

FT-Raman spectrometry has been used to investigate the bonding of mandelic acid enantiomers on chiral stationary phases, revealing that retention is influenced by hydrogen bonds and π-stacking interactions. acs.orgresearchgate.netcapes.gov.br Spectral differences observed between diastereomer pairs at approximately 50% phase load indicate structural differences. researchgate.netcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure and purity of mandelic acid and its derivatives. It provides detailed information about the chemical environment of hydrogen and carbon atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of mandelic acid exhibits characteristic signals for its protons. The aromatic ring protons typically show signals in the range of 7.34 ppm to 7.45 ppm. mdpi.comresearchgate.net The aliphatic chain proton (CH) gives a signal around 4.98 ppm to 5.08 ppm. mdpi.comresearchgate.netnih.gov The proton of the hydroxyl group attached to the aliphatic chain can be observed at a significantly lower field, around 12.69 ppm. mdpi.com The chemical shifts of aromatic protons can decrease in hydroxymandelic acid, 3,4-dihydroxymandelic acid, and 4-hydroxy-3-methoxymandelic acid, indicating changes in electron density due to substituents. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts for the carbon atoms in mandelic acid and its derivatives are also characteristic. mdpi.commdpi.com Substitution on the aromatic ring with hydroxyl or methoxy groups can cause significant changes in the electron density around the substituted carbon atoms, leading to observable shifts in the ¹³C NMR spectra. mdpi.com

NMR techniques, including ¹H NMR and ¹³C NMR, have been used to characterize newly synthesized mandelic acid derivatives, such as 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety. nih.gov They are also employed to characterize chiral macrocycles designed as chiral solvating agents for the NMR investigation of mandelic acid enantiomers. acs.orgsioc-journal.cn ¹H NMR spectroscopy, in the presence of chiral solvating agents, has been used to determine the enantiomeric excess of mandelic acid enantiomers. acs.orgarkat-usa.org NOESY spectra can reveal geometric differences between diastereomeric intermolecular complexes formed between mandelic acid enantiomers and chiral solvating agents. acs.org

Experimental ¹H and ¹³C NMR spectra of mandelic acid and its alkali metal salts have been measured and compared with theoretical calculations. mdpi.comnih.gov

Theoretical NMR Spectra Simulations for Structural Validation

Theoretical calculations, often using methods like DFT (Density Functional Theory) with specific basis sets (e.g., B3LYP/6-311++G(d,p)), are used to simulate NMR spectra for mandelic acid and its derivatives. mdpi.commdpi.comnih.gov These simulations can provide theoretical chemical shifts that can be compared with experimental data to aid in structural validation and understanding the electronic structure. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbitals) method is commonly used for calculating NMR spectra. mdpi.com Theoretical calculations have shown good correlation with experimental ¹H and ¹³C NMR data for mandelamides. nih.gov

Molecular dynamics simulations and quantum mechanical calculations have been combined with experimental NMR studies to investigate the enantioselective discrimination of mandelic acid enantiomers using chiral resolving agents like BINOL. nih.govscilit.com These computational approaches help explain differences in diffusion coefficients and confirm enantioselective binding preferences based on differences in Gibbs free energies, highlighting the interactions and structural criteria for chiral recognition. nih.gov

Electronic Circular Dichroism (ECD) and Anisotropy Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for studying chiral molecules like mandelic acid, providing information about their optical activity and conformation. Anisotropy spectroscopy, which measures the differential absorption and emission of polarized light, complements ECD.

Mandelic acid's ECD spectrum is significantly influenced by the presence of the aromatic phenyl chromophore. researchgate.netresearchgate.net This chromophore contributes to the CD and anisotropy spectra in the near ultraviolet (>250 nm) and vacuum ultraviolet (VUV) regions. researchgate.netresearchgate.net VUV excitations in mandelic acid can be classified, including an nπ* excitation with charge transfer character from the carboxylic group at 177 nm, a ππ* excitation with charge transfer character to the carboxylic group at 190 nm, and a ππ* excitation at 205 nm. researchgate.netresearchgate.net

Although the band at 190 nm might have high intensity in the ECD spectrum, a weak oscillator strength combined with a strong rotational strength of the nπ* transition of the carboxyl chromophore (CD band at 221 nm) can lead to the latter dominating the anisotropy spectrum. researchgate.net The anisotropy spectrum for mandelic acid typically shows a major band around 235 nm and a minor band at 190 nm. rsc.org

Experimental ECD spectra of mandelic acid in different solvents, such as HFiP and water, have been reported and compared with computational ECD spectra generated using time-dependent density functional theory. rsc.orgresearchgate.netrsc.org These comparisons show good agreement and allow for the characterization of absorption bands in the VUV region. rsc.org The surrounding environment can significantly affect the chiroptical response of chiral species like mandelic acid. researchgate.net

ECD and anisotropy spectroscopy, combined with computational approaches, enable the prediction and understanding of the spectral behavior of mandelic acid and its derivatives and can be used to evaluate enantiomeric purity. researchgate.netrsc.org

Experimental ECD Spectrum Characterization

Experimental ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule across a range of wavelengths, typically in the ultraviolet (UV)-visible region. researchgate.net For mandelic acid, the presence of a strong aromatic chromophore (phenyl group) significantly contributes to its ECD spectrum in the near UV region (>250 nm) due to ππ* excitations, as well as in the vacuum ultraviolet (VUV) region. researchgate.net Experimental ECD spectra of mandelic acid in water show distinct bands. For instance, the anisotropy spectrum reveals a major band at 235 nm and a minor band at 190 nm. rsc.org Previous experimental studies on the ECD spectrum of mandelic acid have been reported, although measurements below 200 nm and simultaneous characterization of both enantiomers have been less common. rsc.org

Computational ECD Spectrum Prediction and Conformation-Chiroptical Signature Correlation

Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict ECD spectra. researchgate.netnih.gov These computational predictions are often compared with experimental ECD spectra to validate theoretical models and gain a deeper understanding of the relationship between molecular conformation and chiroptical signatures. researchgate.netnih.gov For mandelic acid, computational ECD spectra are generated by considering relevant molecular configurations and performing thermal averaging. researchgate.netnih.gov

The correlation between conformation and chiroptical signature is a key aspect of these studies. The position and amplitude of the ECD spectrum are influenced by factors such as the strength of electronic transitions, the distance between chromophores, and the dihedral angle between coupled electronic transition dipoles, which directly relates to the molecule's three-dimensional structure. mdpi.com While computational methods can capture major features of the experimental ECD spectrum, discrepancies can occur, particularly with lower-energy peaks, highlighting the complexity of accurately modeling spectral broadening and requiring more sophisticated approaches that may include explicit solvent effects. researchgate.net The combination of experimental and computational approaches allows for the prediction and understanding of spectral behavior and aids in chiroptically characterizing molecules like mandelic acid and its derivatives. researchgate.netnih.gov

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and analysis of mandelic acid, particularly for resolving its enantiomers and for sample preparation in various applications.

High-Performance Liquid Chromatography (HPLC) for Mandelic Acid Enantiomer Resolution

HPLC is a widely used and effective method for the chiral separation of mandelic acid enantiomers. nih.gov Achieving stereospecificity in HPLC can be accomplished through the use of chiral stationary phases or by adding chiral reagents to the mobile phase. rhhz.net

Chiral Stationary Phases (CSPs) are fundamental to the direct separation of enantiomers in HPLC. Numerous commercial chiral columns are available for resolving enantiomers. redalyc.org The separation mechanism on CSPs is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chrom-china.com Examples of CSPs used for mandelic acid derivatives include immobilized cellulose-based phases like CHIRALPAK® IC, which has shown baseline resolution for mandelic acid and some of its derivatives. nih.gov Other cellulose (B213188) and amylose-based CSPs, such as Chiralcel OJ-H and Chiralpak AD-H, have also been employed for the enantioseparation of mandelic acid compounds, with Chiralcel OJ-H demonstrating higher enantioseparation in some cases. chrom-china.com The interactions contributing to chiral recognition on CSPs can include hydrogen bonds, dipole-dipole interactions, π-π interactions, and spatial adaptability between the enantiomer and the CSP. chrom-china.com

Ligand exchange chromatography is another approach for enantiomer separation, often utilizing a transition metal ion (e.g., Cu²⁺) and a chiral ligand in either the mobile or stationary phase. rhhz.netnih.gov In this mode, diastereoisomeric ternary coordination complexes are formed between the metal ion, the chiral ligand, and the mandelic acid enantiomers, leading to differential retention on the stationary phase. nih.gov Chiral ligands like N-n-dodecyl-L-proline or L-proline have been used in conjunction with Cu²⁺ for the enantioseparation of mandelic acid. rhhz.netnih.gov Histidine-bonded silica (B1680970) gel has also been shown to resolve mandelic acid enantiomers in ligand-exchange chromatography. capes.gov.br

The composition of the mobile phase plays a critical role in optimizing enantioselectivity and retention in HPLC. Factors such as the type and content of organic modifiers, the concentration of chiral additives (if used in the mobile phase), and the pH of the mobile phase significantly influence the separation. nih.govresearchgate.netjapsonline.com

For separations using CSPs, adjusting the alcohol content in the mobile phase can affect the retention and resolution of enantiomers. A decrease in alcohol content can lead to increased retention and resolution due to decreased interaction between the enantiomers and the stationary phase. nih.gov Mobile phase additives like trifluoroacetic acid can also be used. nih.gov The choice of organic modifier (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile) and its ratio with the aqueous buffer are crucial for achieving optimal separation. nih.govnih.govresearchgate.net

In chiral ligand exchange chromatography, the concentration and ratio of the chiral ligand and the transition metal ion in the mobile phase are critical parameters. researchgate.net Additionally, the pH of the aqueous phase in the mobile phase significantly impacts retention behavior and enantioseparation efficiency. nih.govresearchgate.net For instance, studies have shown that mobile phase pH can strongly affect peak resolution and retention time, with optimal pH values identified for specific separations. nih.govjapsonline.com The concentration of chiral mobile phase additives, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin), also has a significant effect on peak resolution. nih.govjapsonline.comresearchgate.net

Chiral Stationary Phases and Ligand Exchange Chromatography

Solid-Phase Extraction (SPE) for Sample Preparation and Biomarker Analysis

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers advantages over liquid-liquid extraction, including reduced solvent usage and improved sample cleanliness. researchgate.netmdpi.combioline.org.br SPE is particularly valuable for isolating analytes from complex biological matrices like urine, which is relevant for biomarker analysis. researchgate.netmdpi.com

Mandelic acid is a known metabolite of styrene (B11656) and ethyl benzene (B151609), and its concentration in urine is used as a biomarker of exposure to these substances. researchgate.netmdpi.combioline.org.brredalyc.orgresearchgate.net SPE is frequently employed to extract mandelic acid from urine samples prior to chromatographic analysis, typically by HPLC. researchgate.netmdpi.combioline.org.br

Optimization of SPE protocols for mandelic acid involves evaluating several factors, including the type and mass of the sorbent, sample pH, sample concentration, sample flow rate, elution solvent, washing solvent, sample volume, and elution volume. researchgate.netbioline.org.brresearchgate.netscispace.com Strong anion exchange (SAX) silica cartridges have been found to be effective sorbents for retaining mandelic acid based on specific interactions. researchgate.netbioline.org.brresearchgate.netscispace.com Elution is often achieved using acidic solutions, such as acetic acid. researchgate.netbioline.org.brscispace.com The goal of SPE optimization is to achieve high extraction recovery and provide a clean sample for subsequent analysis. researchgate.netbioline.org.brscispace.com Molecularly imprinted polymers (MIPs) have also been developed as selective SPE sorbents for mandelic acid, offering good recognition selectivity and enrichment capabilities for analyzing mandelic acid in urine samples. mdpi.comredalyc.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Mandelic acid | 1292 |

| (S)-Mandelic acid | 439616 |

| (R)-Mandelic acid | 73460 |

Data Tables

Flow Injection Analysis (FIA) with Chemiluminescence Detection for Mandelic Acid Quantification

Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection has been developed as a rapid and sensitive method for the determination of mandelic acid. scispace.comresearchgate.net This method is based on the enhancement effect of mandelic acid on the chemiluminescence intensity of a specific system, such as the Ru(bipy)₃²⁺-Ce(IV) system. scispace.comresearchgate.net The increase in CL intensity observed when a solution containing mandelic acid is introduced into the carrier stream, relative to a blank signal, is proportional to the concentration of mandelic acid and serves as the analytical signal, typically measured as peak height. researchgate.netresearchgate.net

The optimization of experimental parameters is crucial for achieving optimal results in FIA-CL methods for mandelic acid. Factors such as the concentrations of reagents like Ru(bipy)₃²⁺, Ce(IV), and H₂SO₄ have been optimized. scispace.com Flow rate also affects the chemiluminescence intensity, and a flow rate of 2.0 mL min⁻¹ in each channel has been recommended for precision and reagent economy. scispace.com

Studies have demonstrated the utility of this method for determining mandelic acid in various samples, including capsules and human urine. scispace.comresearchgate.net For instance, a method applied to urine samples showed satisfactory recovery rates. scispace.com The reaction mechanism often involves the interaction of the analyte with a ruthenium(III) complex, reducing it to an excited ruthenium(II) complex, which then emits chemiluminescence upon returning to its ground state. researchgate.net In one reported procedure, ruthenium(II) was oxidized by a Ce(IV) solution. researchgate.net

Under optimized conditions, a reported FIA-CL method for mandelic acid demonstrated a linear range of 1.46-342.0 µg/mL and a detection limit of 0.072 µg/mL. scispace.comresearchgate.net The correlation coefficient (R) was found to be 0.99732. scispace.comresearchgate.net

Molecularly Imprinted Polymers (MIPs) in Chromatographic Resolution

Molecularly Imprinted Polymers (MIPs) have emerged as a promising technique for preparing synthetic polymers with high selectivity for a molecule of interest, acting as artificial receptors. researchgate.netresearchgate.net MIPs have been successfully applied in chromatographic resolution, particularly for chiral compounds like mandelic acid enantiomers. researchgate.netredalyc.orgscielo.brscielo.br

The preparation of MIPs for mandelic acid often involves non-covalent molecular imprinting using mandelic acid enantiomers ((+)-MA or (-)-MA) or racemic (±)-mandelic acid as templates. redalyc.orgscielo.brunesp.brtandfonline.com Functional monomers, such as methacrylic acid (MAA) or 4-vinylpyridine (B31050) (4-VP) or acrylamide (B121943) (AA), and cross-linkers, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), are copolymerized in the presence of the template molecules. researchgate.netredalyc.orgscielo.brunesp.brtandfonline.com Bulk polymerization is a common method, often carried out at low temperatures under UV radiation. redalyc.orgscielo.brunesp.br The resulting bulk polymer is then ground and sieved to obtain particles of a suitable size for chromatographic columns. redalyc.orgscielo.brunesp.brtandfonline.com After removal of the template molecules, the MIP-packed columns exhibit selective recognition sites. redalyc.orgscielo.brtandfonline.com

MIP-packed columns have been found to be effective for the chromatographic resolution of (±)-mandelic acid. redalyc.orgscielo.brscielo.br The recognition and binding of template molecules by the MIP are based on interactions, such as those between the hydroxyl groups of the template and the carboxyl group of methacrylic acid used as a functional monomer. redalyc.org Higher separation factor values obtained with non-covalent molecular imprinting suggest its potential for analyzing chiral compounds with simple structures. redalyc.org

Studies have investigated the chromatographic behaviors of MIPs using different monomers and mobile phases. For instance, MIPs prepared with 4-vinylpyridine (4-VP) as the monomer showed good retention with the template compared to analogues. researchgate.nettandfonline.comtandfonline.com However, in some cases, using acetonitrile (B52724) as the mobile phase, no difference in the retention factors (k') of the enantiomers was observed, suggesting that the interaction was primarily dependent on acidity. tandfonline.comtandfonline.com Using a less polar solvent mixture, such as hexane/ethyl acetate (B1210297), an obvious difference in the retention time between L-MA and D-MA on an L-MA imprinted polymer was observed, although complete separation of enantiomers was not always achieved under these specific conditions. tandfonline.comtandfonline.com

Chirality, Stereochemistry, and Enantioselective Applications

Enantiomeric Forms and Racemic Mixtures of Mandelic Acid

The two enantiomeric forms of mandelic acid, (R) and (S), rotate plane-polarized light in opposite directions. libretexts.org The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+). nih.gov A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate, often referred to as paramandelic acid. wikipedia.orgmychemblog.com Racemic mixtures are optically inactive because the rotations of the two enantiomers cancel each other out. libretexts.orglibretexts.orgmychemblog.com Separating these enantiomers from a racemic mixture is a crucial process in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological activities. libretexts.orgscielo.org.armpg.de

Mandelic Acid as a Chiral Resolving Agent

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.orgwikipedia.org One common and effective method for achieving this is through the formation of diastereomeric salts. libretexts.orgmychemblog.comwikipedia.org Mandelic acid, in its enantiopure form, can be used as a chiral resolving agent to separate racemic mixtures of chiral amines or alcohols. libretexts.orgwikipedia.orgnih.gov When a racemic mixture of an amine, for example, is reacted with enantiopure mandelic acid, it forms a mixture of two diastereomeric salts. libretexts.orglibretexts.org Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties such as solubility and melting point. libretexts.orglibretexts.orgmychemblog.com This difference in physical properties allows for their separation, typically through techniques like fractional crystallization. mychemblog.comwikipedia.org Once separated, the individual diastereomeric salts can be treated to regenerate the enantiopure amine and the mandelic acid resolving agent. wikipedia.org Studies have investigated the chiral recognition mechanism during the resolution of compounds like sertraline (B1200038) with mandelic acid, examining intermolecular interactions and crystal packing differences in the resulting diastereomeric salts. researchgate.net

Stereoselective Synthesis Utilizing Mandelic Acid Scaffolds

Mandelic acid and its derivatives serve as valuable scaffolds in stereoselective synthesis, enabling the construction of complex molecules with defined stereochemistry. The chiral center of mandelic acid can dictate the stereochemical outcome of reactions. For instance, (R)-mandelic acid has been shown to co-catalyze reactions, leading to products with excellent stereoselectivity. rsc.orgrsc.org The use of either the (R) or (S) enantiomer of mandelic acid as a chiral starting material allows for the stereoselective synthesis of specific optical isomers of target compounds. researchgate.net Research has demonstrated the synthesis of enantiopure isomers of a muscarinic receptor antagonist utilizing (S) or (R)-mandelic acid as the chiral starting material, achieving high enantiomeric excess. researchgate.net

Mandelic Acid Derivatives as Chiral Building Blocks for Complex Molecules

Mandelic acid derivatives are important chiral building blocks for the synthesis of a wide range of chiral drugs and biologically active compounds. taylorandfrancis.comontosight.airesearchgate.netacs.org Their utility stems from the presence of the chiral hydroxyl-bearing carbon and the versatile reactivity of the carboxylic acid and aromatic ring.

Application in Semi-Synthetic Antibiotics (Penicillins, Cephalosporins)

(R)-Mandelic acid is a key precursor in the synthesis of semi-synthetic penicillin and cephalosporins. nih.govresearchgate.netmdpi.comunimi.itsemanticscholar.org These antibiotics are derived from natural fermentation products that are chemically modified to enhance their properties. The incorporation of the mandelic acid moiety, often through acylation of the antibiotic nucleus (like 6-aminopenicillanic acid or 7-aminocephalosporanic acid), introduces a chiral center that is crucial for the biological activity of the resulting antibiotic. google.comresearchgate.netnih.gov Penicillin G acylase, an enzyme, can catalyze the synthesis of semi-synthetic antibiotics, and this reaction is stereospecific when the acyl donor is chiral like mandelic acid. google.com

Precursors for Anti-Obesity and Antitumor Agents

Mandelic acid and its derivatives are utilized as precursors or chiral synthons in the synthesis of various therapeutic agents, including anti-obesity and antitumor compounds. nih.govresearchgate.netmdpi.comunimi.itsemanticscholar.orgresearchgate.net For example, (R)-mandelic acid is used in the synthesis of phenethanolamine, an anti-obesity compound, and (+)-goniodiol, an antitumor compound. researchgate.net Derivatives of (R)-mandelic acid have also been employed as chiral synthons in the preparation of antitumor and antiobesity agents. researchgate.net

Role in Non-Steroidal Anti-Inflammatory Drug Synthesis (e.g., Celecoxib, Deracoxib)

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Mandelic acid | 1292 |

| (R)-(-)-Mandelic acid | 611-71-2 (CAS) wikipedia.org (CID not explicitly found for enantiomer, but linked via parent) |

| (S)-(+)-Mandelic acid | 439616 |

| Celecoxib | 2662 |

| Deracoxib | 3031065 |

| Penicillin G | 5904 |

| Cephalosporin (B10832234) C | 5749 |

| 6-Aminopenicillanic acid | 6065 |

| 7-Aminocephalosporanic acid | 13951 |

| Sertraline | 68617 |

| L-Phenylalanine | 614 |

| (+)-Cinchonine | 8957 |

| Levetiracetam | 65851 |

| Phenethanolamine | 1001 |

| (+)-Goniodiol | Not found |

Synthesis of Antithrombotic Drugs (e.g., Clopidogrel Precursors)

Mandelic acid derivatives, particularly (R)-o-chloromandelic acid, are key chiral intermediates in the synthesis of the antithrombotic drug (S)-clopidogrel. taylorandfrancis.comnih.govmdpi.com Clopidogrel, a thienopyridine derivative, is a widely used antiplatelet medication that helps reduce the risk of heart disease and stroke. nih.govwikipedia.org

Several synthetic routes to (S)-clopidogrel utilize enantiopure mandelic acid derivatives. One approach involves the preparation of (R)-o-chloromandelic acid, which can be achieved through methods such as the biocatalytic hydrolysis of racemic o-chloromandelonitrile with a highly enantioselective nitrilase enzyme. taylorandfrancis.comnih.gov A newly discovered nitrilase from Labrenzia aggregata (LaN) has shown high enantioselectivity for this hydrolysis, yielding (R)-o-chloromandelic acid with high enantiomeric excess (ee). nih.gov For instance, using a biphasic system of toluene-water, o-chloromandelonitrile at a concentration of 300 mM was transformed by LaN in 8 hours, resulting in an isolated yield of 94.5% of (R)-o-chloromandelic acid with 96.5% ee. nih.gov

Another enzymatic method for obtaining optically pure 2-chloromandelic acid involves the enantioselective resolution of the racemic mixture through irreversible transesterification catalyzed by lipase (B570770) AK in organic solvents. nih.gov This process, using vinyl acetate (B1210297) as the acyl donor, has achieved high conversion of (R)-2-chloromandelic acid (≥98.85%) and high enantiomeric excess of the remaining substrate (≥98.15%) under optimized conditions. nih.gov

The methyl ester of (R)-2-chloromandelic acid serves as a chiral building block in certain synthetic pathways to (S)-clopidogrel. researchgate.net The conversion of enantiomerically pure precursors derived from mandelic acid to (S)-clopidogrel has been achieved with high yields and enantiomeric purity. acs.org

Mandelic acid derivatives have also been investigated as potential factor Xa inhibitors, a class of antithrombotic agents. nih.gov

Enantioselective Recognition and Sensing Strategies

Enantioselective recognition and sensing of mandelic acid are crucial due to the distinct biological properties of its stereoisomers. nih.gov Various strategies have been developed for the chiral discrimination of mandelic acid enantiomers, often employing chiral receptors and sensing platforms.

Fluorescence spectroscopy is a common technique used for enantioselective recognition. Chiral receptors, such as those derived from 1,1-bi-2-naphthol (BINOL) or unsymmetrical salalen and salan ligands, have been designed to exhibit enantioselective fluorescence responses towards mandelic acid. acs.orgrsc.org For instance, a chiral BINOL-derived calix researchgate.netarene complexed with Cu(II) has demonstrated remarkable enantioselectivity towards mandelic acid, with significant differences observed in fluorescence quenching upon binding with (R)- and (S)-enantiomers. acs.org Dynamic light scattering (DLS) has been shown to enhance the sensitivity of this recognition, improving the detection limit significantly compared to fluorescent methods alone. acs.org The difference in nanostructural features formed upon interaction with different mandelic acid enantiomers further confirms the enantioselective recognition. acs.org

Another approach involves the use of chiral fluorescent bisboronic acid sensors. acs.org A 3,6-dithiophen-2-yl-9H-carbazole-based chiral fluorescent bisboronic acid sensor has successfully achieved enantioselective recognition of mandelic acid, showing different fluorescence responses to the (D)- and (L)-enantiomers. acs.org

Electrochemical methods also play a significant role in enantioselective sensing of mandelic acid. Chiral-modified electrodes have been developed for this purpose. An L-cysteine-modified gold electrode in the presence of Zn(II) ions has shown an enantioselective response towards mandelic acid enantiomers, with larger electrochemical signals observed for (R)-mandelic acid. researchgate.net This recognition is attributed to the selective formation of a Zn complex with L-cysteine and the mandelic acid enantiomers. researchgate.net Similarly, disposable chiral electrochemical sensors using L-cysteine-functionalized carbon nanotube-modified screen-printed electrodes have demonstrated selective recognition of mandelic acid enantiomers based on differential cyclic voltammetry signals. mdpi.com

Molecular imprinting techniques have also been explored for creating enantioselective sensors for mandelic acid. rsc.org Molecularly imprinted polymers (MIPs) designed using (D)-mandelic acid as a template molecule and layered on multiwalled carbon nanotubes have been fabricated as enantiomeric sensors for selective detection. rsc.org

Chiral ionic liquids interacting with mandelic acid enantiomers have been utilized for facile enantioseparation and recognition through self-assembly and coprecipitation processes. nih.gov This interaction can be monitored using techniques like electrospray mass spectrometry. nih.gov